
MF63
Übersicht
Beschreibung
Vorbereitungsmethoden
Die Synthese von MF63 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur des Phenanthroimidazols. Die Syntheseroute umfasst typischerweise die folgenden Schritte:
Bildung des Phenanthroimidazolkerns: Dies beinhaltet die Cyclisierung geeigneter Vorläufer unter sauren oder basischen Bedingungen.
Chlorierung: Einführung des Chloratoms an der gewünschten Position am Phenanthroimidazolring.
Einführung der Nitrilgruppe:
Industrielle Produktionsverfahren für this compound sind nicht umfassend dokumentiert, aber sie beinhalten wahrscheinlich die Optimierung der oben genannten Syntheseschritte, um eine hohe Ausbeute und Reinheit zu erzielen .
Chemische Reaktionsanalyse
This compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Studien zu seinen Oxidationsprodukten begrenzt sind.
Reduktion: Die Reduktion von this compound kann zur Bildung verschiedener Derivate führen, abhängig von den verwendeten Reduktionsmitteln.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere am Chloratom, um verschiedene Analoga zu bilden.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen starke Säuren oder Basen, Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
Chemie: this compound wird als Werkzeugverbindung verwendet, um die Hemmung von mPGES-1 und seine Auswirkungen auf die Prostaglandinsynthese zu untersuchen.
Biologie: In der biologischen Forschung wird this compound verwendet, um die Rolle von PGE2 in Entzündungs- und Schmerzwegen zu untersuchen.
Medizin: this compound hat potenzielle therapeutische Anwendungen bei der Behandlung entzündlicher Erkrankungen wie Arthrose und rheumatoider Arthritis, indem es den PGE2-Spiegel senkt.
Industrie: This compound wird bei der Entwicklung neuer entzündungshemmender Medikamente und als Referenzverbindung in der pharmazeutischen Forschung verwendet .
Wirkmechanismus
This compound übt seine Wirkung aus, indem es selektiv mPGES-1 hemmt, ein Enzym, das an der Umwandlung von Prostaglandin H2 in PGE2 beteiligt ist. Durch die Hemmung von mPGES-1 reduziert this compound die Produktion von PGE2, einem wichtigen Mediator von Entzündungen und Schmerzen. Diese Hemmung führt in präklinischen Modellen entzündlicher Erkrankungen zu einer Abnahme von Entzündungen und Schmerzen. Die beteiligten molekularen Ziele und Pfade umfassen den Cyclooxygenase (COX)-Pfad und den nachgeschalteten Prostaglandinsynthesepfad .
Analyse Chemischer Reaktionen
Mechanism of Action
MF63 selectively inhibits microsomal prostaglandin E synthase-1 (mPGES-1) , a terminal enzyme responsible for converting prostaglandin H2 (PGH2) into prostaglandin E2 (PGE2). This inhibition disrupts the cyclooxygenase pathway downstream of PGH2 synthesis.
Key Biochemical Data
Enzyme | IC50 (nM) | Selectivity |
---|---|---|
Human mPGES-1 | 1.3 | >1000-fold vs. other prostanoid synthases |
Guinea Pig mPGES-1 | 0.9 | Not effective on mouse/rat mPGES-1 |
Selectivity and Off-Target Effects
This compound demonstrates high selectivity for mPGES-1, avoiding interference with:
-
Cyclooxygenase enzymes (COX-1, COX-2).
-
Other prostanoid synthases (e.g., mPGES-2, PGI2, TX synthases) .
This specificity contrasts with NSAIDs, which broadly inhibit cyclooxygenase enzymes and cause gastrointestinal toxicity. For example:
Inflammation and Pain
This compound suppresses PGE2 synthesis in preclinical models, reducing:
-
Pyresis : Inhibited lipopolysaccharide-induced fever in guinea pigs and KI mice .
-
Hyperalgesia : Attenuated thermal hyperalgesia in LPS-treated guinea pigs (IC50 not reported) .
-
Osteoarthritic Pain : Efficacy comparable to NSAIDs in iodoacetate-induced pain models .
Gene Expression Modulation
In human chondrocytes, this compound upregulates:
-
Metallothionein 1 (MT1) isoforms (anti-inflammatory role).
-
IL-1/IL-36 antagonists (suppresses pro-inflammatory pathways) .
Pharmacokinetics
Wissenschaftliche Forschungsanwendungen
Comparative Efficacy
The selectivity of MF63 is illustrated in the following table:
Compound Name | Mechanism of Action | Selectivity | IC50 Value (nM) |
---|---|---|---|
This compound | Inhibits microsomal prostaglandin E synthase-1 | High | 1.3 (human) |
Celecoxib | Inhibits cyclooxygenase-2 | Moderate | 0.5 |
Rofecoxib | Inhibits cyclooxygenase-2 | Moderate | 0.25 |
Indomethacin | Non-selective cyclooxygenase inhibitor | Low | 0.05 |
Uniqueness of this compound : Unlike traditional NSAIDs that inhibit multiple cyclooxygenase enzymes, leading to broader side effects, this compound's focused action on mPGES-1 allows for targeted therapeutic effects with potentially lower toxicity profiles .
Pain and Inflammation Management
This compound has shown promise in preclinical models for alleviating pain associated with conditions such as osteoarthritis and inflammatory responses. Studies indicate that this compound effectively relieves pyresis (fever) and inflammatory pain without causing gastrointestinal toxicity typically seen with NSAIDs .
In a study involving guinea pigs and knock-in mice expressing human mPGES-1, this compound demonstrated significant suppression of PGE2 synthesis while maintaining NSAID-like efficacy in reducing hyperalgesia and pyresis .
Gene Expression Modulation
Recent research has explored the effects of this compound on gene expression in human chondrocytes derived from osteoarthritis patients. The findings revealed that this compound enhances the expression of metallothionein 1 isoforms and endogenous antagonists of interleukin-1 and interleukin-36 while down-regulating pro-inflammatory cytokine IL-6 . This suggests that this compound could have disease-modifying effects in arthritis by promoting anti-inflammatory pathways.
Cancer Research Implications
The role of mPGES-1 in cancer biology has led to investigations into the potential anticancer properties of this compound. By inhibiting mPGES-1, this compound may influence cancer cell behavior and tumor microenvironment interactions. Research indicates that mPGES-1 plays a role in maintaining stemness in prostate cancer cells, suggesting that inhibitors like this compound could disrupt these pathways and reduce tumor aggressiveness .
Osteoarthritis Model
In a controlled study using guinea pig models of osteoarthritis-like pain, this compound was administered to assess its analgesic properties. The results demonstrated significant pain relief comparable to traditional NSAIDs but without the associated gastrointestinal side effects .
Gene Expression Analysis
A genome-wide expression analysis conducted on primary human chondrocytes treated with this compound indicated a shift toward anti-inflammatory gene expression profiles. The upregulation of metallothionein genes suggests a protective role against cartilage degradation in osteoarthritis .
Wirkmechanismus
MF63 exerts its effects by selectively inhibiting mPGES-1, an enzyme involved in the conversion of prostaglandin H2 to PGE2. By inhibiting mPGES-1, this compound reduces the production of PGE2, a key mediator of inflammation and pain. This inhibition leads to decreased inflammation and pain in preclinical models of inflammatory diseases. The molecular targets and pathways involved include the cyclooxygenase (COX) pathway and the downstream prostaglandin synthesis pathway .
Vergleich Mit ähnlichen Verbindungen
MF63 ist einzigartig in seiner hohen Selektivität und Potenz für die Hemmung von mPGES-1. Ähnliche Verbindungen umfassen:
CAY10526: Ein weiterer mPGES-1-Inhibitor mit ähnlicher Selektivität, aber unterschiedlicher chemischer Struktur.
MK-886: Ein Inhibitor des 5-Lipoxygenase-aktivierenden Proteins (FLAP), das auch die Prostaglandinsynthese beeinflusst, jedoch über einen anderen Mechanismus.
NS-398: Ein selektiver COX-2-Inhibitor, der den PGE2-Spiegel senkt, jedoch mit geringerer Selektivität im Vergleich zu this compound.
This compound zeichnet sich durch seine hohe Selektivität für mPGES-1 und seine Fähigkeit aus, den PGE2-Spiegel zu senken, ohne gastrointestinale Toxizität zu verursachen, eine häufige Nebenwirkung nicht-selektiver COX-Inhibitoren .
Biologische Aktivität
MF63, chemically known as 2-(6-chloro-1H-phenanthro[9,10-d]imidazol-2-yl)isophthalonitrile, is a selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). This compound has garnered attention for its potential therapeutic applications, particularly in inflammatory diseases and pain management. The following sections detail its biological activity, including mechanisms of action, case studies, and research findings.
Inhibition of Prostaglandin E2 Synthesis
This compound primarily functions by inhibiting the synthesis of prostaglandin E2 (PGE2), a key mediator in inflammation. PGE2 is known to promote various inflammatory processes, including the activation of neutrophils and the release of neutrophil extracellular traps (NETs). Research has demonstrated that this compound effectively reduces PGE2 levels in human amniotic membrane mesenchymal stem cells (hAM-MSCs), leading to decreased NET release in neutrophils stimulated with ionomycin .
Impact on Gene Expression
Studies have shown that this compound influences gene expression in primary human chondrocytes derived from osteoarthritis patients. The compound appears to upregulate anti-inflammatory cytokines while downregulating pro-inflammatory markers such as IL-6 . This dual action suggests that this compound may not only alleviate symptoms but also modify disease progression in inflammatory conditions.
Study 1: Effects on Neutrophil Activity
A significant study investigated the effects of this compound on NET release. Neutrophils treated with conditioned medium from hAM-MSCs showed reduced NET formation; however, this inhibition was counteracted when the hAM-MSCs were pre-treated with this compound. This indicates that the presence of PGE2 is critical for the inhibition of NET release, highlighting this compound's role in modulating immune responses through PGE2 pathways .
Study 2: Pain Relief in Osteoarthritis Models
In animal models simulating osteoarthritis pain, this compound demonstrated efficacy in alleviating pain symptoms. The compound was tested against traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and showed comparable or superior results in reducing pain-related behaviors . This positions this compound as a potential alternative or adjunct therapy for managing chronic pain associated with osteoarthritis.
Study 3: Quantitative Structure-Activity Relationship (QSAR)
A QSAR analysis was performed on this compound and its derivatives to predict biological activity based on chemical structure. The study identified key structural features that contribute to mPGES-1 inhibitory activity. This information could guide the development of more potent analogs with enhanced therapeutic profiles .
Data Table: Summary of Research Findings
Study | Focus | Key Findings |
---|---|---|
Study 1 | Neutrophil NET Release | This compound inhibits PGE2 synthesis, leading to increased NET formation. |
Study 2 | Pain Relief | Comparable efficacy to ibuprofen in reducing osteoarthritis pain symptoms. |
Study 3 | QSAR Analysis | Identified structural features linked to mPGES-1 inhibition; potential for developing more effective derivatives. |
Eigenschaften
IUPAC Name |
2-(6-chloro-3H-phenanthro[9,10-d]imidazol-2-yl)benzene-1,3-dicarbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H11ClN4/c24-15-8-9-18-19(10-15)16-6-1-2-7-17(16)21-22(18)28-23(27-21)20-13(11-25)4-3-5-14(20)12-26/h1-10H,(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFLHOOKHPFDCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)Cl)C4=C2N=C(N4)C5=C(C=CC=C5C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H11ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50581753 | |
Record name | 2-(9-Chloro-1H-phenanthro[9,10-d]imidazol-2-yl)benzene-1,3-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50581753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
892549-43-8 | |
Record name | MF-63 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0892549438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(9-Chloro-1H-phenanthro[9,10-d]imidazol-2-yl)benzene-1,3-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50581753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MF-63 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TU641M876 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.